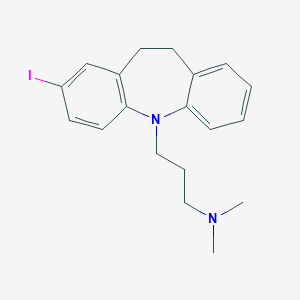
2-Iodoimipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Iodoimipramine (CAS No. 124598-60-3) is a halogenated derivative of imipramine, a tricyclic antidepressant (TCA). Its molecular formula is C₁₉H₂₃IN₂, with a molecular weight of 406.3 g/mol . Structurally, it features an iodine substitution at the 2-position of the tricyclic aromatic system, distinguishing it from the parent compound imipramine. The compound is primarily utilized as a research intermediate or building block in pharmaceutical development, particularly for studying structure-activity relationships (SAR) in TCAs . Suppliers like LEAP CHEM CO., LTD. and ECHEMI offer this compound with a purity of ≥99%, packaged in industrial or pharmaceutical-grade quantities (e.g., 25 kg/drum) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-iodoimipramine with its parent compound, imipramine, and other structurally related TCAs:
Key Observations :
Pharmacological and Functional Comparisons
Mechanism of Action
- Imipramine: Inhibits serotonin (SERT) and norepinephrine (NET) reuptake, with additional antagonism at histamine H₁ and muscarinic receptors .
- This compound: No direct clinical studies are available. However, halogenation in TCAs is known to modulate receptor affinity. For example, chlorinated analogs (e.g., chlorimipramine) show enhanced SERT/NET inhibition compared to non-halogenated TCAs . The iodine atom’s bulk and electronegativity in this compound may similarly enhance or disrupt binding to monoamine transporters, but experimental validation is absent in the provided sources .
Metabolic Stability
- Imipramine : Metabolized via cytochrome P450 enzymes (CYP2D6, CYP2C19) to active (desipramine) and inactive metabolites .
- This compound: Halogenated compounds often exhibit altered metabolic pathways.
Comparison with Non-TCA Compounds
This compound’s structural features also invite comparison with 2-arylamino-2-imidazoline derivatives (e.g., rilmenidine), which share aromatic substitution patterns but differ in core structure and therapeutic targets (e.g., antihypertensive vs. antidepressant) .
Limitations and Knowledge Gaps
- Clinical Data: No studies on efficacy, toxicity, or pharmacokinetics in humans .
- Comparative Studies : Direct comparisons with halogenated TCAs (e.g., 2-chloroimipramine) are absent in the provided sources.
Properties
CAS No. |
124598-60-3 |
|---|---|
Molecular Formula |
C19H23IN2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-(3-iodo-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23IN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-14-17(20)10-11-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
InChI Key |
QZSZIBCLUYVMEG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Key on ui other cas no. |
124598-60-3 |
Synonyms |
2-iodoimipramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















